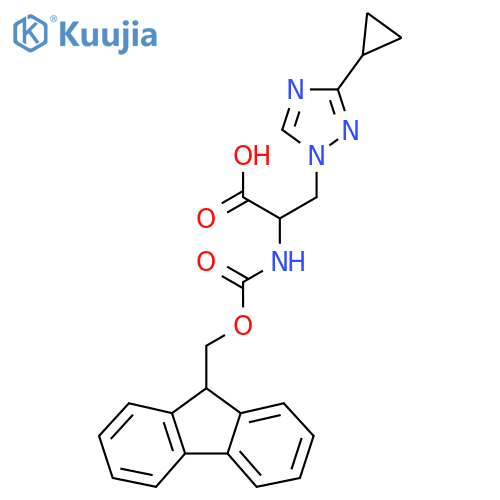

Cas no 2137513-86-9 (3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- EN300-1141292

- 2137513-86-9

- 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

- インチ: 1S/C23H22N4O4/c28-22(29)20(11-27-13-24-21(26-27)14-9-10-14)25-23(30)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,25,30)(H,28,29)

- InChIKey: BFNKDUCEASNKNS-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)O)CN1C=NC(C2CC2)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 418.16410520g/mol

- どういたいしつりょう: 418.16410520g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 650

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141292-0.5g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 0.5g |

$2132.0 | 2023-10-26 | |

| Enamine | EN300-1141292-0.05g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 0.05g |

$1866.0 | 2023-10-26 | |

| Enamine | EN300-1141292-1g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 1g |

$2221.0 | 2023-10-26 | |

| Enamine | EN300-1141292-0.25g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 0.25g |

$2044.0 | 2023-10-26 | |

| Enamine | EN300-1141292-2.5g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 2.5g |

$4355.0 | 2023-10-26 | |

| Enamine | EN300-1141292-1.0g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 1g |

$3139.0 | 2023-06-09 | ||

| Enamine | EN300-1141292-5g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 5g |

$6441.0 | 2023-10-26 | |

| Enamine | EN300-1141292-5.0g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 5g |

$9107.0 | 2023-06-09 | ||

| Enamine | EN300-1141292-0.1g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 95% | 0.1g |

$1955.0 | 2023-10-26 | |

| Enamine | EN300-1141292-10.0g |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137513-86-9 | 10g |

$13504.0 | 2023-06-09 |

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(3-シクロプロピル-1H-1,2,4-トリアゾール-1-イル)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン酸(CAS No. 2137513-86-9)の総合解説:創薬研究における応用と最新動向

3-(3-シクロプロピル-1H-1,2,4-トリアゾール-1-イル)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン酸は、Fmoc保護基を有する非天然アミノ酸誘導体として、ペプチド合成や創薬化学分野で注目される化合物です。特にタンパク質-リガンド相互作用の研究や分子標的薬の開発において、その特異的な構造が鍵となります。近年のAI創薬や構造ベースドラッグデザイン(SBDD)の需要増加に伴い、本化合物の需要も拡大しています。

本物質のCAS番号2137513-86-9は、国際的な化学データベースで正確に識別される重要なIDです。シクロプロピル基と1,2,4-トリアゾール環の組み合わせは、分子の剛性を高め、生物学的活性の最適化に寄与します。また、Fmoc基(9-フルオレニルメトキシカルボニル基)は固相ペプチド合成(SPPS)において、アミノ酸の保護に広く利用される機能性官能基です。

2023年以降、創薬化学分野では「フラグメントベースドラッグディスカバリー(FBDD)」や「PROTAC技術」がホットトピックとなっています。本化合物は、これらのアプローチにおいてリンカー分子やフラグメントライブラリーの構成要素としての潜在性を有します。特にタンパク質分解誘導キメラ(PROTAC)設計において、E3リガーゼと標的タンパク質を連結する中間体としての応用が研究されています。

分析技術の進歩も本化合物の価値を高めています。クライオ電子顕微鏡(Cryo-EM)やX線結晶構造解析の発展により、分子ドッキングシミュレーションの精度が向上し、3-(3-シクロプロピル-1H-1,2,4-トリアゾール-1-イル)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン酸のような複雑な構造を持つ化合物の立体配座解析が容易になりました。これにより、創薬ハイスループットスクリーニング(HTS)におけるヒット率向上が期待されています。

市場動向として、バイオ医薬品や核酸医薬の需要拡大に伴い、特殊アミノ酸誘導体のグローバル市場は2022年から2030年にかけて年平均成長率(CAGR)6.8%で拡大すると予測されています(Grand View Researchレポート)。CAS 2137513-86-9を含むFmoc保護アミノ酸類は、この成長を支える重要な材料群の一つです。

合成方法の最適化も研究が進んでおり、最近の文献ではフロー化学技術を応用した連続合成プロセスが報告されています。これにより、スケールアップ時の純度管理やコスト削減が可能となり、グリーンケミストリーの観点からも注目されています。特にトリアゾール環形成反応における銅触媒の使用量低減が、環境負荷軽減の観点で評価されています。

今後、3-(3-シクロプロピル-1H-1,2,4-トリアゾール-1-イル)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン酸は、バイオコンジュゲート創薬やADC(抗体薬物複合体)の開発において、より重要な役割を果たすことが予想されます。その分子多様性創出能力と生体適合性の高さが、次世代治療薬の開発を加速させるでしょう。

2137513-86-9 (3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)